molecular formula C10H12BrNO2 B586319 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide CAS No. 157672-18-9

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide

Cat. No.: B586319
CAS No.: 157672-18-9
M. Wt: 258.115
InChI Key: ZJHYAQOHOXXINY-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a hydroxyethyl group at the nitrogen atom, and a methyl group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide typically involves the bromination of 3-methylbenzamide followed by the introduction of the hydroxyethyl group. One common method includes the following steps:

    Bromination: 3-Methylbenzamide is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position.

    Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methylbenzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 4-Bromo-N-(2-carboxyethyl)-3-methylbenzamide.

    Reduction: 3-Methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide
  • 4-Bromo-N-(2-hydroxyethyl)benzenecarbothioamide
  • 3,4-Dichloro-N-(2-hydroxyethyl)benzenecarbothioamide

Uniqueness

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is unique due to the presence of both the hydroxyethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-6-8(2-3-9(7)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHYAQOHOXXINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674422
Record name 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157672-18-9
Record name 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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